molecular formula C7H4BrF3N2O2 B13524086 2-Amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid

2-Amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B13524086
M. Wt: 285.02 g/mol
InChI Key: BXSODHTWCPAUIR-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with amino, bromo, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of recyclable catalysts can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

The major products formed from these reactions include substituted pyridines, nitro derivatives, and various coupled products, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-6-(trifluoromethyl)pyridine
  • 2-Amino-6-(trifluoromethyl)pyridine-3-carboxylic acid
  • 2-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

2-Amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups on the same pyridine ring, along with the trifluoromethyl and bromo substituents. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C7H4BrF3N2O2

Molecular Weight

285.02 g/mol

IUPAC Name

2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H4BrF3N2O2/c8-3-1-2(6(14)15)5(12)13-4(3)7(9,10)11/h1H,(H2,12,13)(H,14,15)

InChI Key

BXSODHTWCPAUIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Br)C(F)(F)F)N)C(=O)O

Origin of Product

United States

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